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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B10788013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor LCB 03-0110 with

other notable kinase inhibitors, focusing on their cross-reactivity profiles. The information is

supported by available experimental data to assist in the evaluation of these compounds for

research and drug development purposes.

Introduction to LCB 03-0110
LCB 03-0110 is a multi-tyrosine kinase inhibitor that has demonstrated potent activity against a

range of targets, including Discoidin Domain Receptors (DDR1 and DDR2), c-Src, and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its broad-spectrum activity

suggests potential therapeutic applications in various diseases, including cancer, fibrosis, and

neurodegenerative disorders.[2][3] Understanding the full kinase inhibition spectrum, or cross-

reactivity profile, is crucial for predicting its efficacy, potential off-target effects, and overall

therapeutic window.

Comparative Kinase Inhibition Profiles
The following table summarizes the available half-maximal inhibitory concentration (IC50)

values for LCB 03-0110 and a selection of comparator multi-kinase and selective inhibitors. It is

important to note that IC50 values can vary between different studies due to variations in

experimental conditions and assay formats.
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Target
Kinase

LCB 03-
0110 IC50
(nM)

Nilotinib
IC50 (nM)

Dasatinib
IC50 (nM)

Bosutinib
IC50 (nM)

Tofacitinib
IC50 (nM)

DDR1
164 (cell-

based)[4]
43[4] 0.5[4] - -

DDR2

6 (active

form), 145

(inactive

form), 171

(cell-based)

[4]

55[4] 1.4[4] - -

c-Src

>90%

inhibition at

10µM[5]

4600[6] 12[6] <10[7] -

Bcr-Abl

>90%

inhibition at

10µM[5]

<25 (cell-

based)[8]

<1 (cell-

based)
- -

VEGFR2

>90%

inhibition at

10µM[5]

5300[6] - - -

JAK1 - - - - 1.7 - 81[9]

JAK3 - - - - 0.75 - 34[9]

c-Kit -
26-160 (cell-

based)[8]
-

No significant

inhibition
-

PDGFR -

0.54 (cell-

based,

PDGFRα)[8]

-
No significant

inhibition
-

Lyn - 2700[6] 3[6] <10[7] -

Lck - 550[10] 22[6] <10[7] -
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A broader kinase panel screening revealed that LCB 03-0110 inhibited over 90% of the activity

of 20 tyrosine kinases out of a panel of 60 at a concentration of 10 µM.[4][11] These included

kinases from the Src family, Btk, Syk, Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2,

MINK1, c-Abl, and RET.[5]

Experimental Methodologies
The determination of kinase inhibition profiles is a critical component of drug discovery. Below

is a generalized protocol for a typical in vitro kinase inhibition assay, based on methodologies

cited in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a specific kinase.

Materials:

Recombinant Kinase

Kinase Substrate (peptide or protein)

Test Compound (e.g., LCB 03-0110)

ATP (Adenosine Triphosphate)

Assay Buffer

Detection Reagent (e.g., ADP-Glo™, HTRF® reagents)

Microplates

Generalized Protocol:

Compound Preparation: The test compound is serially diluted in a suitable solvent, typically

DMSO, to create a range of concentrations.

Reaction Setup: The kinase, substrate, and test compound are added to the wells of a

microplate.
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Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a specific temperature for a set period to

allow for enzymatic activity.

Termination and Detection: The reaction is stopped, and the amount of product formed (e.g.,

phosphorylated substrate or ADP) is quantified using a suitable detection method.

Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of

the inhibitor concentration. The IC50 value is then determined by fitting the data to a

sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway

affected by LCB 03-0110 and a generalized workflow for assessing kinase inhibitor cross-

reactivity.
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Caption: Inhibition of DDR1 and c-Src signaling by LCB 03-0110.
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Kinase Inhibitor Profiling Workflow

Start: Test Compound

Primary Target Kinase Assay

Broad Kinase Panel Screening
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Determine IC50 values
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End: Selectivity Assessment
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Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

Conclusion
LCB 03-0110 is a potent multi-kinase inhibitor with a distinct cross-reactivity profile that

includes key targets in cancer and inflammatory diseases such as DDR1/2, c-Src, and

VEGFR2.[1][2] When compared to other multi-kinase inhibitors like nilotinib and dasatinib, LCB

03-0110 shows a broad but seemingly different spectrum of activity. While dasatinib is a potent
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inhibitor of Src family kinases and Bcr-Abl, nilotinib is more selective for Bcr-Abl, c-Kit, and

PDGFR.[6][12] Tofacitinib, on the other hand, is more focused on the JAK family of kinases.[9]

The comprehensive evaluation of LCB 03-0110's cross-reactivity is essential for its continued

development. Further head-to-head studies using standardized, large-scale kinase panels

would provide a more definitive comparison and aid in the precise positioning of LCB 03-0110

in the landscape of kinase inhibitor therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10788013#cross-reactivity-profile-of-lcb-03-0110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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